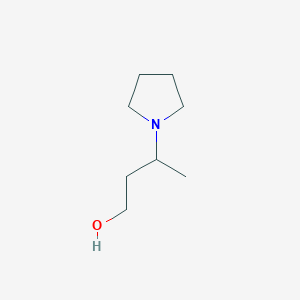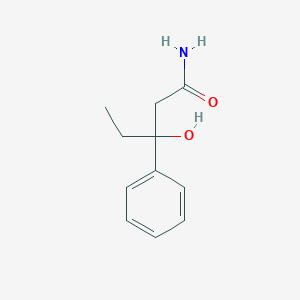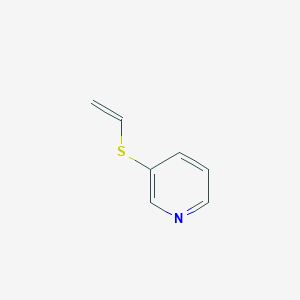
3-(Vinylthio)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Vinylthio)pyridine is a heterocyclic organic compound with a molecular formula of C7H7NS. It is a yellow liquid with a strong odor and is used in various scientific research applications.
Wirkmechanismus
The mechanism of action of 3-(Vinylthio)pyridine is not well understood. However, it is believed to act as a nucleophile in various chemical reactions. It is also thought to interact with various enzymes and proteins in the body, although the exact mechanisms of these interactions are not yet fully understood.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 3-(Vinylthio)pyridine are not well studied. However, it is believed to have various effects on the body, including anti-inflammatory, analgesic, and antipyretic effects. It may also have potential applications in the treatment of various diseases and conditions, including cancer, Alzheimer's disease, and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-(Vinylthio)pyridine in lab experiments include its relatively low cost, high yield, and ease of synthesis. However, its limitations include its strong odor and potential toxicity, which may require the use of protective equipment and careful handling.
Zukünftige Richtungen
There are many potential future directions for research involving 3-(Vinylthio)pyridine. These include the development of new drugs and pharmaceuticals, the study of its mechanisms of action, and the investigation of its potential applications in the treatment of various diseases and conditions. Additionally, further research may be needed to fully understand the biochemical and physiological effects of 3-(Vinylthio)pyridine and its potential limitations for lab experiments.
Conclusion
In conclusion, 3-(Vinylthio)pyridine is a heterocyclic organic compound with various scientific research applications. Its synthesis method involves the reaction of 3-bromopyridine with sodium vinyl sulfide in the presence of a palladium catalyst. While its mechanism of action and biochemical and physiological effects are not well understood, it has potential applications in the development of new drugs and pharmaceuticals and the treatment of various diseases and conditions. Further research is needed to fully understand its potential and limitations for lab experiments.
Synthesemethoden
The synthesis of 3-(Vinylthio)pyridine involves the reaction of 3-bromopyridine with sodium vinyl sulfide in the presence of a palladium catalyst. This reaction results in the formation of 3-(Vinylthio)pyridine with a yield of around 70%.
Wissenschaftliche Forschungsanwendungen
3-(Vinylthio)pyridine is used in various scientific research applications. It is commonly used as a building block in the synthesis of other organic compounds. It is also used in the development of new drugs and pharmaceuticals. Additionally, it is used in the study of the mechanisms of various biological and chemical processes.
Eigenschaften
CAS-Nummer |
140472-72-6 |
|---|---|
Produktname |
3-(Vinylthio)pyridine |
Molekularformel |
C7H7NS |
Molekulargewicht |
137.2 g/mol |
IUPAC-Name |
3-ethenylsulfanylpyridine |
InChI |
InChI=1S/C7H7NS/c1-2-9-7-4-3-5-8-6-7/h2-6H,1H2 |
InChI-Schlüssel |
HPBFUIZWEUIGHN-UHFFFAOYSA-N |
SMILES |
C=CSC1=CN=CC=C1 |
Kanonische SMILES |
C=CSC1=CN=CC=C1 |
Synonyme |
Pyridine, 3-(ethenylthio)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



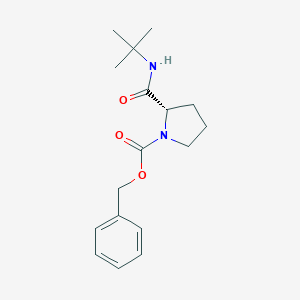
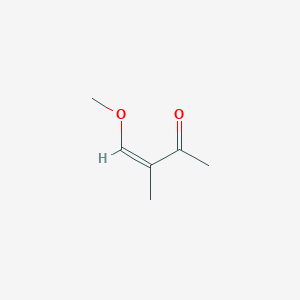


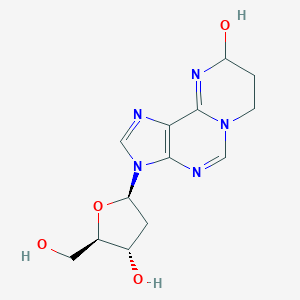
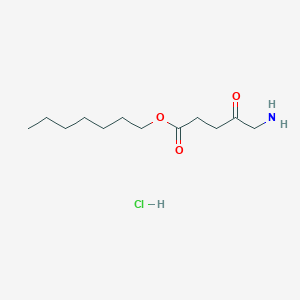

![5-Benzyl-octahydro-pyrrolo[3,4-b]pyrrole](/img/structure/B136922.png)
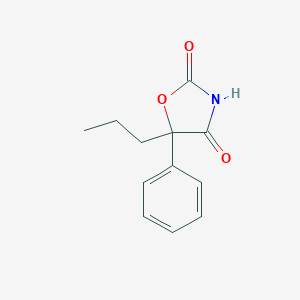

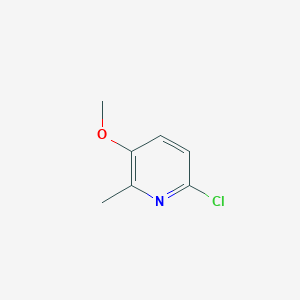
![2-[(2-Chloroacetyl)-ethylamino]butanoic acid](/img/structure/B136936.png)
